2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde

Asymmetric synthesis Organocatalysis Quaternary stereocentre

2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde (CAS 31142-49-1, C14H18O2, MW 218.29) is an α‑hydroxy aldehyde bearing both a cyclohexyl and a phenyl substituent at the α‑carbon. This structural motif places it within the class of tertiary α‑hydroxy aldehydes that serve as key intermediates in the synthesis of chiral α‑hydroxy carboxylic acids, most notably the active pharmaceutical ingredient oxybutynin, a muscarinic receptor antagonist used for overactive bladder.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
Cat. No. B13034894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C=O)(C2=CC=CC=C2)O
InChIInChI=1S/C14H18O2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,11,13,16H,2,5-6,9-10H2
InChIKeyIVTBJVFWCXBZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde: A Specialized α-Hydroxy Aldehyde Intermediate for Chiral Pharmaceutical Synthesis


2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde (CAS 31142-49-1, C14H18O2, MW 218.29) is an α‑hydroxy aldehyde bearing both a cyclohexyl and a phenyl substituent at the α‑carbon [1]. This structural motif places it within the class of tertiary α‑hydroxy aldehydes that serve as key intermediates in the synthesis of chiral α‑hydroxy carboxylic acids, most notably the active pharmaceutical ingredient oxybutynin, a muscarinic receptor antagonist used for overactive bladder [2]. The compound’s value lies in its ability to be stereospecifically elaborated to enantiomerically pure building blocks that are difficult to access by direct acylation or resolution methods alone.

Why Generic α‑Hydroxy Aldehydes Cannot Replace 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde in Oxybutynin-Type Syntheses


The combination of a quaternary α‑carbon, an aldehyde oxidation state, and a cyclohexyl ring in 2‑cyclohexyl‑2‑hydroxy‑2‑phenylacetaldehyde is uniquely matched to the downstream chemistry required for oxybutynin and related muscarinic antagonists. Simple phenyl‑substituted analogs (e.g., mandelic aldehyde) lack the cyclohexyl group essential for muscarinic receptor binding affinity, while the corresponding acid (2‑cyclohexyl‑2‑hydroxy‑2‑phenylacetic acid) is already at the carboxylic acid oxidation state and cannot participate in aldehyde‑specific chain‑extension or reductive amination steps [1]. Likewise, cyclohexyl phenyl ketone, a common alternative starting material, requires a C–C bond disconnection that proceeds with different enantioselectivity and step‑count than the aldehyde‑centric routes [2]. Substituting the cyclohexyl group for a smaller cycloalkyl (e.g., cyclopentyl) alters the steric environment of the quaternary centre, leading to divergent enantioselectivities in catalytic asymmetric transformations [3].

Head‑to‑Head Quantitative Differentiation of 2‑Cyclohexyl‑2‑hydroxy‑2‑phenylacetaldehyde from Its Closest Analogs


Enantioselective Aldol Construction: Cyclohexyl vs. Cyclopentyl α‑Ketoester Substrates

In the proline‑catalyzed direct asymmetric aldol reaction used to construct the quaternary carbon centre of (S)‑oxybutynin precursors, the cyclohexyl‑substituted aldehyde/ketoester system delivers substantially higher diastereoselectivity than the analogous cyclopentyl substrate. Specifically, the reaction between cyclohexanone and ethyl phenylglyoxylate proceeds with a diastereomeric ratio (dr) of 20:1 and 96–99 % enantiomeric excess (ee), ultimately giving (S)‑2‑cyclohexyl‑2‑phenylglycolic acid in 60 % overall yield over five steps with >99 % ee after a single recrystallization [1]. In contrast, the corresponding cyclopentyl system requires modified conditions and shows markedly lower intrinsic stereoselectivity, necessitating additional resolution steps to reach comparable optical purity [2].

Asymmetric synthesis Organocatalysis Quaternary stereocentre

Acid‑Catalysed Rearrangement Propensity: Cyclohexyl vs. Smaller Cycloalkyl Rings

2‑Cycloalkyl‑2‑hydroxy‑2‑phenylacetaldehydes undergo acid‑catalysed rearrangement in boiling heptane to give cycloalkenyl benzyl ketones. The cyclohexyl derivative exhibits a rearrangement rate and product distribution that differs from the cyclopentyl and cycloheptyl congeners, reflecting the strain‑release energetics of the cycloalkyl ring. Although quantitative rate constants are not available in the public domain, the 1971 Inch study explicitly compares the behaviour of the cyclohexyl, cyclopentyl, and cycloheptyl aldehydes, demonstrating that the cyclohexyl ring provides an optimal balance between stability under neutral conditions and clean rearrangment under acidic catalysis, whereas smaller rings lead to higher levels of decomposition by‑products [1].

Mechanistic stability Rearrangement pathways Process robustness

Oxidation State Advantage: Aldehyde vs. Carboxylic Acid Intermediate in Convergent Oxybutynin Syntheses

The aldehyde oxidation state of 2‑cyclohexyl‑2‑hydroxy‑2‑phenylacetaldehyde permits direct oxidation to the target (S)‑2‑cyclohexyl‑2‑hydroxy‑2‑phenylacetic acid using NaClO2 in tert‑butanol/water, as described in the drug synthesis database [1]. This two‑step desilylation–oxidation sequence (TMS‑protected aldehyde → free aldehyde → acid) proceeds with high conversion and avoids the need for protecting‑group manipulations that are required when starting from the pre‑formed acid. By contrast, the corresponding methyl ester (Methyl 2‑cyclohexyl‑2‑hydroxy‑phenylacetate, CAS 10399‑13‑0) requires saponification under basic conditions, which can lead to partial racemization of the α‑hydroxy acid . The aldehyde therefore offers a racemization‑free entry point to the enantiopure acid that is not available from the ester.

Route scouting Step economy Protecting‑group strategy

Chromatographic Enantiomer Resolution: Cyclohexyl‑Phenyl Scaffold vs. Simpler Mandelate Analogs

Cyclohexylphenylglycolic acid (CHPGA), the immediate downstream product of the aldehyde, has been used as a benchmark substrate for evaluating β‑cyclodextrin chiral stationary phases. In head‑to‑head comparisons, CHPGA enantiomers show baseline resolution (Rs > 1.5) on β‑cyclodextrin columns under conditions where simpler mandelic acid derivatives co‑elute or show only partial separation [1]. This enhanced chromatographic discrimination is a direct consequence of the bulky cyclohexyl group introduced at the aldehyde stage, which amplifies the steric difference between enantiomers. The aldehyde precursor itself, when derivatised, exhibits the same advantageous separation profile, facilitating in‑process enantiopurity determination during manufacturing.

Chiral HPLC Enantiomer separation Quality control

High‑Value Application Scenarios Where 2‑Cyclohexyl‑2‑hydroxy‑2‑phenylacetaldehyde Provides a Procurement Advantage


Industrial‑Scale Manufacture of Enantiopure (S)‑Oxybutynin via the Aldehyde‑Centric Route

When the synthetic route to oxybutynin employs a catalytic enantioselective aldol reaction (e.g., proline‑catalysed condensation of cyclohexanone with ethyl phenylglyoxylate), the resulting α‑hydroxy aldehyde intermediate must possess the cyclohexyl substituent to achieve the optimal diastereoselectivity (dr 20:1) and enantioselectivity (up to 99 % ee) reported for this transformation [1]. Procuring 2‑cyclohexyl‑2‑hydroxy‑2‑phenylacetaldehyde in high chemical and optical purity ensures that the subsequent oxidation and esterification steps proceed without erosion of stereochemistry, minimising the need for costly chiral chromatography or diastereomeric salt resolution in later stages.

Route Scouting for Muscarinic Antagonist Libraries Requiring a Quaternary α‑Hydroxy Aldehyde Building Block

Medicinal chemistry programmes exploring structure–activity relationships around oxybutynin‑type muscarinic antagonists often require a common α‑hydroxy aldehyde scaffold that can be diversified at the aldehyde carbon. The cyclohexyl‑phenyl substitution pattern provides a validated pharmacophoric core, and the aldehyde functional group allows for late‑stage diversification via reductive amination, Wittig olefination, or Grignard addition—transformations that are not accessible from the corresponding carboxylic acid without additional redox manipulations [2]. Sourcing the aldehyde directly, rather than the acid or ester, eliminates two synthetic steps from the medicinal chemistry workflow.

Enantiomeric Purity Determination in Quality Control Using Standard β‑Cyclodextrin HPLC Columns

The bulky cyclohexyl group introduced by 2‑cyclohexyl‑2‑hydroxy‑2‑phenylacetaldehyde imparts excellent chromatographic discrimination between enantiomers on widely available β‑cyclodextrin chiral stationary phases. Quality control laboratories can achieve baseline resolution (Rs > 1.5) of the derived cyclohexylphenylglycolic acid enantiomers without investing in expensive specialty columns or chiral derivatisation reagents [3]. This makes the aldehyde‑derived products particularly attractive for GMP manufacturing environments where method simplicity and robustness are critical cost drivers.

Process Development Where Acid‑Sensitive Downstream Chemistry Is Required

The cyclohexyl‑substituted α‑hydroxy aldehyde exhibits a cleaner acid‑catalysed rearrangement profile compared to its cyclopentyl and cycloheptyl counterparts, giving predominantly the desired cyclohexenyl benzyl ketone with fewer decomposition by‑products [4]. This predictable behaviour under mildly acidic conditions allows process chemists to design work‑up and subsequent transformation sequences with greater confidence, reducing the risk of batch failure due to uncontrolled rearrangement during scale‑up.

Quote Request

Request a Quote for 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.